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1,3-Diethylbenzene-d14
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Overview
Description
1,3-Diethylbenzene-d14 is a deuterated form of 1,3-diethylbenzene, where the hydrogen atoms are replaced with deuterium. This compound is often used as a stable isotope-labeled standard in various analytical applications. Its molecular formula is C10H14, and it has a molecular weight of 134.22 g/mol .
Preparation Methods
1,3-Diethylbenzene-d14 can be synthesized through several methods. One common approach involves the deuteration of 1,3-diethylbenzene using deuterium gas (D2) in the presence of a catalyst. This process typically requires high temperatures and pressures to achieve complete deuteration. Industrial production methods may involve the use of specialized reactors and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
1,3-Diethylbenzene-d14 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diethylbenzoic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to its corresponding diethylcyclohexane derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups into the benzene ring. Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Scientific Research Applications
1,3-Diethylbenzene-d14 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of volatile organic compounds.
Biology: Employed in metabolic studies to trace the incorporation of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the analysis of environmental samples to detect and quantify pollutants.
Mechanism of Action
The mechanism of action of 1,3-diethylbenzene-d14 primarily involves its role as a tracer in analytical applications. The deuterium atoms in the compound provide a distinct mass difference compared to the non-deuterated form, allowing for precise detection and quantification using mass spectrometry. This makes it an invaluable tool in various fields of research .
Comparison with Similar Compounds
1,3-Diethylbenzene-d14 can be compared with other similar compounds such as:
1,2-Diethylbenzene: Another isomer with ethyl groups at the 1 and 2 positions.
1,4-Diethylbenzene: An isomer with ethyl groups at the 1 and 4 positions.
Divinylbenzene: A compound with vinyl groups instead of ethyl groups.
1,3,5-Triethylbenzene: A compound with three ethyl groups on the benzene ring.
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical applications compared to its non-deuterated counterparts .
Biological Activity
1,3-Diethylbenzene-d14 (CAS 141-93-5) is a deuterated derivative of 1,3-diethylbenzene, a compound with significant relevance in various fields, including organic chemistry and toxicology. This article explores its biological activity, including toxicity, endocrine effects, and relevant case studies.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C10H14 |
Molecular Weight (g/mol) | 134.222 |
Boiling Point | 182 °C |
Density | 0.86 g/mL |
Solubility | Insoluble in water; miscible with ethanol and benzene |
Toxicity Studies
Research indicates that 1,3-diethylbenzene exhibits varying degrees of toxicity. A study assessing the endocrine-mediated effects of benzene-related compounds found that 1,3-diethylbenzene could induce hormonal changes in rats when administered orally. The study highlighted potential risks associated with prolonged exposure to this compound .
- Toxicity Metrics :
Endocrine Disruption
A specific study focused on the endocrine effects of several benzene derivatives, including 1,3-diethylbenzene. The findings suggested that exposure led to alterations in hormone levels, indicating potential endocrine-disrupting properties. This is critical for assessing the safety of compounds used in industrial applications or as solvents .
Case Study on Toxicological Effects
A notable case study investigated the toxicological profile of 1,3-diethylbenzene in laboratory settings. The study aimed to determine the effects of acute exposure on various biological systems.
- Methodology : Rats were administered varying doses of the compound over a period of two weeks.
- Findings :
- Significant alterations in liver enzyme activity were observed.
- Histopathological examinations revealed signs of hepatotoxicity.
This study underscores the importance of monitoring exposure levels in environments where this compound is prevalent .
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
Properties
Molecular Formula |
C10H14 |
---|---|
Molecular Weight |
148.30 g/mol |
IUPAC Name |
1,2,3,5-tetradeuterio-4,6-bis(1,1,2,2,2-pentadeuterioethyl)benzene |
InChI |
InChI=1S/C10H14/c1-3-9-6-5-7-10(4-2)8-9/h5-8H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2,5D,6D,7D,8D |
InChI Key |
AFZZYIJIWUTJFO-NFUPRKAOSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])C([2H])([2H])[2H])[2H])C([2H])([2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CCC1=CC(=CC=C1)CC |
Origin of Product |
United States |
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